molecular formula C22H21NO6S B2506855 METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE CAS No. 831186-15-3

METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE

Cat. No.: B2506855
CAS No.: 831186-15-3
M. Wt: 427.47
InChI Key: LHYYWVXXVAKPSP-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-{5-[(PHENYLSULFANYL)METHYL]FURAN-2-AMIDO}BENZOATE is a synthetic benzoate ester derivative featuring a 4,5-dimethoxy-substituted phenyl core. The compound is structurally characterized by:

  • A methyl benzoate group at the phenyl ring’s C2 position.
  • An amide-linked furan-2-carboxamide substituent at the phenyl ring’s C2 position.
  • A phenylsulfanylmethyl group at the furan ring’s C5 position.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-26-19-11-16(22(25)28-3)17(12-20(19)27-2)23-21(24)18-10-9-14(29-18)13-30-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYYWVXXVAKPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzoate core: The benzoate core can be synthesized through esterification of 4,5-dimethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dihydroxy compound.

    Functionalization with phenylsulfanyl group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylsulfanyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the benzoate core can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of key metabolic pathways.

Anti-inflammatory and Analgesic Properties
Some derivatives have been evaluated for their anti-inflammatory effects. In preclinical models, these compounds have shown promise in reducing inflammation markers and pain responses, suggesting potential use in treating conditions like arthritis and chronic pain syndromes .

Cancer Research
Compounds similar to this compound have been investigated for their anticancer properties. Studies utilizing cell lines have reported that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Agricultural Chemistry Applications

Pesticidal Properties
The compound has been tested for its efficacy as a pesticide. Research indicates that it can effectively inhibit the growth of certain phytopathogenic fungi, which are responsible for significant crop losses. For instance, in vitro assays demonstrated that specific derivatives exhibited high antifungal activity against Fusarium and Alternaria species .

Herbicidal Activity
Additionally, some derivatives have shown herbicidal activity, suggesting potential applications in weed management. Field trials indicated that formulations containing this compound could effectively control weed populations without adversely affecting crop yield .

Material Science Applications

Polymer Development
this compound has been explored for its potential use in developing new polymeric materials. Its unique chemical structure allows for the synthesis of polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .

Nanotechnology
In nanotechnology, this compound has been utilized as a precursor for synthesizing nanoparticles with specific optical properties. These nanoparticles have potential applications in drug delivery systems and imaging technologies due to their biocompatibility and ability to be functionalized for targeted delivery .

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans64 µg/mL

Table 2: Pesticidal Efficacy

CompoundPathogenInhibition Rate (%)
Compound AFusarium oxysporum85%
Compound BAlternaria solani78%
Compound CBotrytis cinerea90%

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The furan ring and methoxy groups may also contribute to the compound’s overall biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with the most relevant analog, N-[4,5-DIMETHOXY-2-(5-METHYL-FURAN-2-CARBONYL)-PHENYL]-4-METHYL-BENZENESULFONAMIDE (CAS# 886493-76-1) .

Table 1: Structural and Functional Comparison

Property Target Compound Analog (CAS# 886493-76-1)
Core Structure Benzoate ester with 4,5-dimethoxy phenyl Sulfonamide with 4,5-dimethoxy phenyl
Furan Substituent Phenylsulfanylmethyl (-SCH2Ph) at C5 Methyl (-CH3) at C5
Key Functional Groups Ester (COOCH3), amide (CONH), sulfide (S-) Sulfonamide (SO2NH), methyl furan, amide (CONH)
Molecular Weight (Inferred) Higher due to bulky phenylsulfanylmethyl group Lower due to smaller methyl group
Lipophilicity (Predicted) Increased (sulfide enhances lipophilicity) Moderate (sulfonamide introduces polarity)
Hydrogen Bonding Capacity Limited (amide NH, ester carbonyl) High (sulfonamide SO2NH and amide NH)
Metabolic Stability Ester group prone to hydrolysis; sulfide may undergo oxidation Sulfonamide is metabolically stable; methyl group inert

Key Observations:

In contrast, the sulfonamide (-SO2NH-) in the analog introduces polarity, favoring aqueous solubility and hydrogen-bond interactions with biological targets . The methyl benzoate ester in the target compound may confer shorter half-life due to esterase-mediated hydrolysis, whereas the sulfonamide group in the analog is resistant to enzymatic degradation.

Substituent Effects on Bioactivity: The phenylsulfanylmethyl group in the target compound could enable unique interactions with hydrophobic binding pockets in enzymes or receptors, unlike the smaller methyl group in the analog.

Synthetic Considerations: Introducing the phenylsulfanylmethyl group likely requires thiol-alkylation or Mitsunobu reactions, whereas the analog’s methyl group is simpler to install.

Biological Activity

Methyl 4,5-dimethoxy-2-{5-[(phenylsulfanyl)methyl]furan-2-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzoate moiety
  • Dimethoxy groups
  • A furan ring with a phenylsulfanyl substituent

This unique arrangement may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A-549) cells. The median inhibitory concentration (IC50) values were found to be below 1 µM for most tested cell lines, indicating potent activity against tumor cells .

The proposed mechanism of action involves the induction of apoptosis and DNA damage in cancer cells. Specifically, the compound appears to cause dose-dependent double-strand breaks in DNA, which is a critical pathway leading to cell death. This effect was particularly pronounced in tumor cells with low esterase activity, suggesting that the compound's efficacy may vary based on cellular context .

Case Studies and Experimental Data

  • In Vitro Studies : In a controlled study, this compound was administered to several cancer cell lines. The results showed:
    • MDA-MB-231 Cells : IC50 < 1 µM.
    • A-549 Cells : Notable resistance due to esterase activity cleaving the methyl ester group .
    Cell LineIC50 (µM)Observations
    MDA-MB-231<1High sensitivity to treatment
    A-549>1Resistance due to esterase activity
  • In Vivo Studies : Animal models treated with the compound showed significant tumor reduction without observable toxicity. The results suggest that the compound selectively targets tumor cells while sparing normal tissues .
  • Mechanistic Insights : Further investigations into the molecular pathways revealed that the compound activates apoptotic pathways through caspase activation and reactive oxygen species (ROS) generation .

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